4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a piperidine ring, an oxadiazole ring, and a pyridine ring, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable amidoxime with a nitrile under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.
Pyridine Ring Attachment: The final step involves coupling the oxadiazole-piperidine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products: The major products of these reactions vary based on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways, making it a candidate for drug discovery and development.
Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)benzene
- 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)thiophene
- 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyrimidine
Comparison: Compared to these similar compounds, 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its chemical reactivity and stability, making it a distinct and valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h4-5,7-8,10,14H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZZGQRJBZEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.